2-Bromo-4-isopropoxypyrimidine
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Overview
Description
2-Bromo-4-isopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropoxypyrimidine typically involves the bromination of 4-isopropoxypyrimidine. One common method is the reaction of 4-isopropoxypyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually carried out in the presence of a base like potassium phosphate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-isopropoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropoxypyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes, such as kinases. The bromine atom and the isopropoxy group play crucial roles in binding to the active site of the enzyme, thereby inhibiting its activity. The compound may interact with various molecular targets and pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxypyrimidine
- 2-Bromo-4-ethoxypyrimidine
- 2-Bromo-4-chloropyrimidine
Uniqueness
2-Bromo-4-isopropoxypyrimidine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. Compared to its analogs, the isopropoxy group can enhance the compound’s binding affinity and selectivity towards certain enzymes.
Properties
CAS No. |
1209459-08-4 |
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Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-4-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 |
InChI Key |
ZCUHCBJLQJTBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1)Br |
Origin of Product |
United States |
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